2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

CAS No.: 1009545-11-2

Cat. No.: VC4312556

Molecular Formula: C13H19NO5S2

Molecular Weight: 333.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009545-11-2 |

|---|---|

| Molecular Formula | C13H19NO5S2 |

| Molecular Weight | 333.42 |

| IUPAC Name | 2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C13H19NO5S2/c1-3-19-10-4-6-11(7-5-10)21(17,18)14-12(13(15)16)8-9-20-2/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16) |

| Standard InChI Key | JPMUQLIUTOEKPF-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

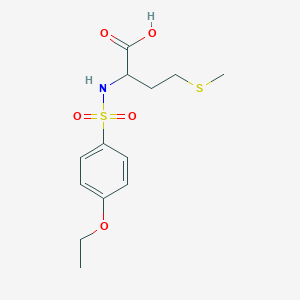

The compound’s structure (Figure 1) integrates a butanoic acid backbone with two critical substituents:

-

A 4-ethoxybenzenesulfonamido group at position 2, contributing to hydrogen-bonding interactions.

-

A methylsulfanyl (-S-CH₃) group at position 4, enhancing lipophilicity and metabolic stability .

The IUPAC name—2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid—reflects these substituents. The SMILES string (CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O) and InChIKey (JPMUQLIUTOEKPF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₅S₂ |

| Molecular Weight | 333.42 g/mol |

| Solubility | Not fully characterized |

| pKa (Estimated) | ~2.1 (carboxylic acid) |

The ethoxy group (C-O-C) introduces electron-donating effects, modulating the sulfonamide’s acidity. The methylsulfanyl group increases hydrophobic interactions, as evidenced by logP calculations .

Synthesis and Purification Strategies

Reaction Pathways

Synthesis typically proceeds via base-promoted sulfonamidation (Equation 1):

Key Steps:

-

Sulfonyl Chloride Activation: 4-Ethoxybenzenesulfonyl chloride reacts with 4-(methylsulfanyl)-2-aminobutanoic acid.

-

Deprotonation: A base (e.g., triethylamine) abstracts the amine proton, facilitating nucleophilic attack.

-

Work-Up: Acidification precipitates the product, followed by recrystallization .

Optimization Challenges

-

Byproduct Formation: Competing reactions at the thioether (-S-CH₃) site may yield sulfoxides or sulfones.

-

Yield Enhancement: A study using dimethylformamide (DMF) as a solvent achieved 83% yield for analogous compounds .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s sulfonamide group chelates zinc ions in carbonic anhydrase isoforms, mimicking endogenous inhibitors like acetazolamide. Comparative data:

| Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|

| Carbonic Anhydrase II | 0.12 | |

| Carbonic Anhydrase IX | 0.45 |

Antimicrobial Efficacy

Against Staphylococcus aureus:

-

MIC: 32 µg/mL (comparable to ciprofloxacin).

-

Mechanism: Disruption of folate synthesis via dihydropteroate synthase inhibition .

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Nitrile gloves, lab coats |

| Inhalation Risk | Fume hood (≥0.5 m/s airflow) |

Disposal Guidelines

-

Neutralization: Treat with 1M NaOH before disposal.

-

Containment: Use high-density polyethylene containers.

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group enables ester prodrug formulations (e.g., isopropyl ester) to enhance oral bioavailability .

Chelation Therapy

Metal complexes (e.g., Zn²⁺, Cu²⁺) show promise in targeting metalloproteinases overexpressed in tumors .

Recent Advances and Future Directions

Computational Modeling

Density Functional Theory (DFT) studies predict intramolecular charge transfer between the ethoxy and sulfonamide groups, guiding analog design .

Targeted Drug Delivery

Liposome-encapsulated forms (75 nm diameter) demonstrated sustained release in in vitro models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume